

17:1 Lyso PC: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	17:1 Lyso PC	
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An In-depth Examination of 1-heptadecenoyl-sn-glycero-3-phosphocholine for Drug Development and Cellular Research

This technical guide provides a comprehensive overview of 17:1 Lysophosphatidylcholine (17:1 Lyso PC), a monounsaturated lysophospholipid increasingly recognized for its role in cellular signaling and as a critical component in drug delivery systems. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, biological functions, and practical applications, including detailed experimental protocols and data presentation.

Core Chemical and Physical Data

17:1 Lyso PC, systematically known as 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine, is a lysophospholipid containing a 17-carbon monounsaturated fatty acid chain.[1] Its unique structure contributes to its biological activity and utility in various research applications.



Property	Value	References
CAS Number	1246304-62-0	[2][3][4][5][6][7]
Molecular Weight	507.64 g/mol	[1][2][3][5][8]
Molecular Formula	C25H50NO7P	[2][6][7]
Synonyms	1-(10Z-heptadecenoyl)-sn- glycero-3-phosphocholine, LPC(17:1), 17:1 LPC	[1]
Purity	>99% (TLC)	[5][6]
Storage Temperature	-20°C	[6][7]

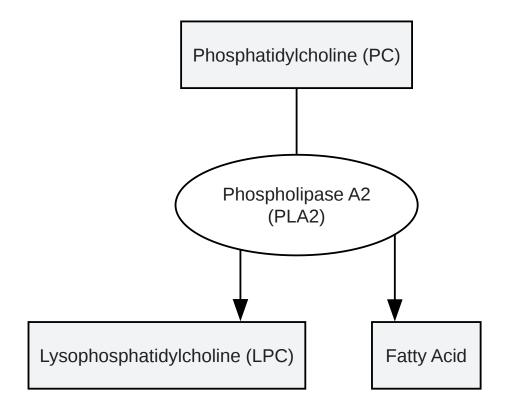
Biological Significance and Signaling Pathways

Lysophosphatidylcholines (LPCs) in general are bioactive lipid molecules involved in a myriad of biological processes, including inflammation, cell proliferation, and myelination.[5] They are key components of oxidized low-density lipoproteins (oxLDL) and can act as signaling molecules by interacting with specific cell surface receptors.

Metabolic Origin of Lysophosphatidylcholines

This diagram illustrates the primary enzymatic pathway for the generation of lysophosphatidylcholines from phosphatidylcholines.





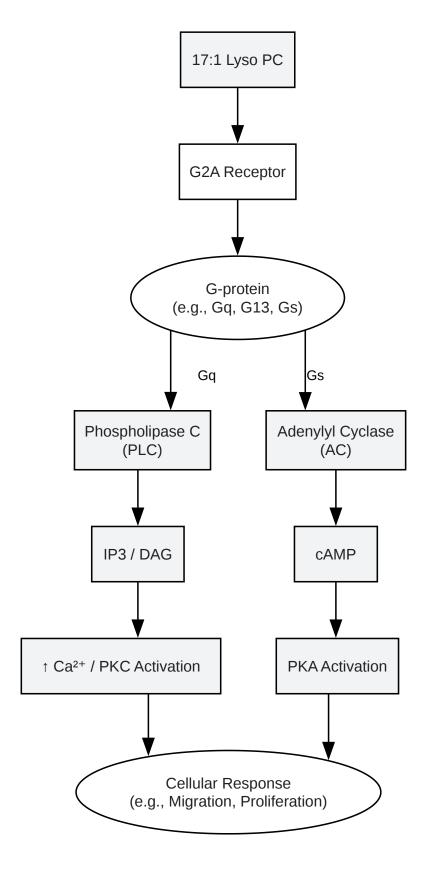
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Caption: Generation of Lysophosphatidylcholine (LPC).

G-Protein Coupled Receptor (GPCR) Signaling

LPCs are known to exert their effects through G-protein coupled receptors, such as G2A. The binding of LPC to G2A can initiate a signaling cascade that leads to various cellular responses, including cell migration and proliferation.





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Caption: Simplified G2A Signaling Pathway for Lyso PC.



Experimental Protocols and Applications

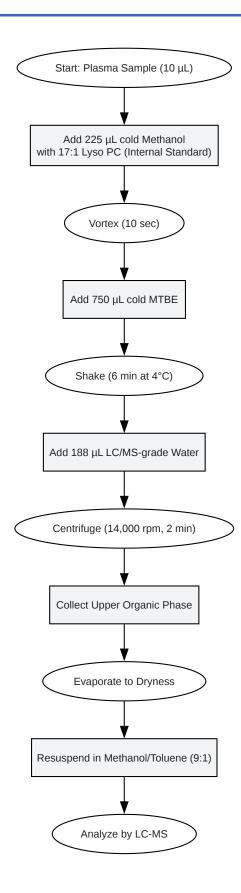
17:1 Lyso PC has practical applications in two primary research areas: as an internal standard for lipidomics analysis by liquid chromatography-mass spectrometry (LC-MS) and as a component in the formulation of liposomes for drug delivery.

Lipid Extraction from Plasma for LC-MS Analysis

The following protocol outlines a common method for extracting lipids from plasma samples, using **17:1** Lyso PC as an internal standard to ensure accurate quantification.

Workflow for Plasma Lipid Extraction





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Caption: Workflow for Plasma Lipid Extraction.



Step-by-Step Protocol:

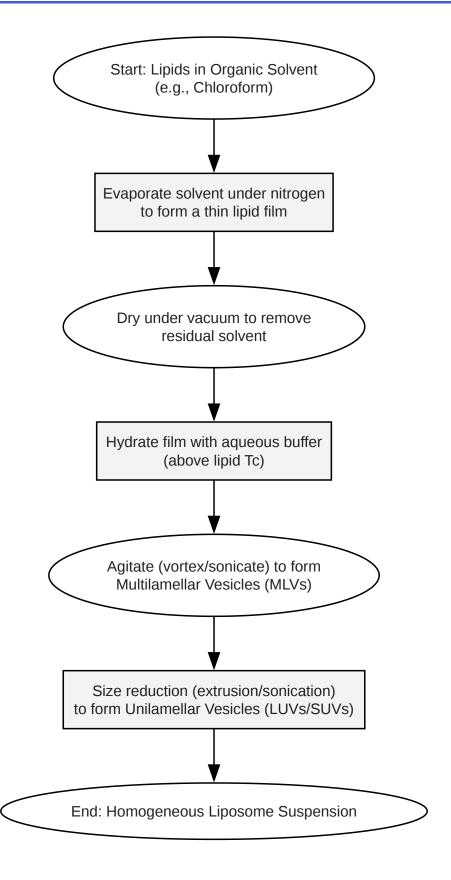
- To a 10 μL plasma aliquot in a 1.5 mL microcentrifuge tube, add 225 μL of cold methanol containing the 17:1 Lyso PC internal standard.
- Vortex the mixture for 10 seconds.
- Add 750 μL of cold methyl-tert-butyl ether (MTBE) and shake for 6 minutes at 4°C.
- To induce phase separation, add 188 μ L of LC/MS-grade water and centrifuge at 14,000 rpm for 2 minutes.
- · Carefully collect the upper organic phase.
- Evaporate the solvent to complete dryness using a centrifugal evaporator.
- Resuspend the dried lipid extract in a methanol/toluene (9:1, v/v) mixture for subsequent LC-MS analysis.

Preparation of Liposomes using the Thin-Film Hydration Method

17:1 Lyso PC can be incorporated into liposomal formulations to modulate membrane properties or for specific targeting. The thin-film hydration method is a common technique for preparing liposomes.

Workflow for Liposome Preparation





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Caption: Thin-Film Hydration Method for Liposomes.



Step-by-Step Protocol:

- Dissolve 17:1 Lyso PC and other desired lipids in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
- Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
- Further dry the film under a high vacuum for at least one hour to remove any residual solvent.
- Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline) preheated to a temperature above the transition temperature (Tc) of the lipids.
- Agitate the flask by vortexing or gentle sonication to detach the lipid film and form multilamellar vesicles (MLVs).
- For a more uniform size distribution, the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size or further sonication to produce large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs).

Summary of Quantitative Data

The following table summarizes key parameters for the analytical applications of **17:1 Lyso PC**.



Application	Parameter	Typical Value/Condition
LC-MS Analysis	Ionization Mode	Positive
Precursor Ion (m/z)	508.3 [M+H]+	
Product Ion (m/z)	184.1 (Phosphocholine headgroup)	_
Internal Standard Conc.	Varies by assay (e.g., pmol range)	_
Liposome Formulation	Molar Ratio	Dependent on desired membrane properties
Hydration Buffer	PBS, Tris, etc.	
Extrusion Pore Size	100 nm for LUVs	_

This technical guide provides foundational information for the use of **17:1 Lyso PC** in research and development. For specific applications, further optimization of the provided protocols may be necessary.

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